molecular formula C16H19N3O4S B2964894 N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 921911-39-9

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2964894
CAS RN: 921911-39-9
M. Wt: 349.41
InChI Key: WINMFCNZGCYXGP-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CXM, is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in various fields of research, including medicinal chemistry, neuroscience, and drug discovery. In

Scientific Research Applications

Antimicrobial and Anti-inflammatory Applications

A study by Kavitha et al. (2019) synthesized sulfonamide-based 1,3,4-oxadiazole derivatives, which were evaluated for their antimicrobial, anti-inflammatory, and anti-diabetic activities. Compounds in this series, especially 5c, 5d, and 5e, demonstrated excellent anti-inflammatory activity with IC50 values superior to diclofenac, indicating their potential as anti-inflammatory agents. The antimicrobial activity was also linked to quantum chemical parameters, showcasing a scientific approach to predicting biological activity based on theoretical calculations (Kavitha, Nasarullah, & Kannan, 2019).

Cardiac Electrophysiological Activity

Research into cardiac electrophysiological activity has identified 4-[(methylsulfonyl)amino]benzamides and sulfonamides as potent Class III antiarrhythmic agents. These compounds have demonstrated the ability to prolong action potential duration without affecting conduction, making them valuable for the treatment of arrhythmias (Ellingboe et al., 1992).

Synthesis and Chemical Analysis

Efforts in synthesis and chemical analysis have led to the development of new methods and compounds with potential biological activities. For example, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide has been explored for antibacterial applications, demonstrating moderate to significant activity (Khalid et al., 2016).

Anticancer Evaluation

Another area of application is the design and synthesis of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for anticancer evaluation. These compounds have shown promising anticancer activity against several cancer cell lines, offering new avenues for cancer treatment research (Ravinaik et al., 2021).

Theoretical Investigations

Theoretical investigations also play a crucial role in understanding the properties and potential applications of these compounds. For example, studies on the photolysis of 1,3,4-oxadiazoles in alcohols have provided insights into the chemical behavior and reactivity of these compounds, contributing to the development of new synthetic routes and applications (Tsuge, Oe, & Tashiro, 1977).

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINMFCNZGCYXGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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